4-Methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12-7-9-14(10-8-12)16(20)19-17-18-15(11-21-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERONVMZIDSIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(4-phenyl-thiazol-2-yl)-benzamide typically involves the reaction of 4-methylbenzoyl chloride with 4-phenylthiazol-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 4-Methyl-N-(4-phenyl-thiazol-2-yl)-benzamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of automated equipment and continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(4-phenyl-thiazol-2-yl)-benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
4-Methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide serves as a versatile building block in organic synthesis. It is utilized to create more complex thiazole derivatives through various reactions such as:
- Substitution Reactions: Formation of halogenated derivatives.
- Oxidation and Reduction Reactions: Production of sulfoxides or sulfones and amines or alcohols respectively.
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant antibacterial and antifungal activities. For instance:
- Bacterial Activity: The compound has shown effectiveness against Escherichia coli and Staphylococcus aureus at concentrations as low as 1 µg/mL .
- Fungal Activity: It has also demonstrated antifungal properties against Aspergillus niger and Aspergillus oryzae.
Case Study: Anticancer Potential
A study evaluated various thiazole derivatives for their anticancer properties. Compounds similar to this compound displayed promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Pharmacological Applications
Anti-inflammatory and Analgesic Effects
The compound is being explored for its potential anti-inflammatory and analgesic effects. Thiazole derivatives have been reported to modulate inflammatory pathways, making them suitable candidates for pain management therapies .
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of thiazole derivatives. For example, certain analogues have shown significant efficacy in reducing seizure activity in animal models, suggesting that this compound could be developed into a therapeutic agent for epilepsy .
Industrial Applications
Material Development
In industrial settings, this compound is utilized in the development of new materials due to its chemical stability and reactivity. Its application extends to the formulation of coatings and polymers where thiazole moieties enhance performance characteristics like durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(4-phenyl-thiazol-2-yl)-benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several benzamide-thiazole hybrids, differing primarily in substituents on the thiazole ring, benzamide moiety, or additional functional groups. Below is a detailed comparison based on structural, physicochemical, and biological properties.
Structural Analogues
Physicochemical Properties
- For example, the phenoxy derivative () has a logP of 4.1 vs. ~3.5 for the parent compound.
- Thermal Stability: Melting points (m.p.) vary with substituents. For instance, the morpholinomethyl-pyridinyl derivative () has an m.p. >250°C due to hydrogen-bonding interactions, whereas the parent compound melts at ~180–190°C.
Key Research Findings
- Structure-Activity Relationship (SAR) :
- Biological Data: The phenoxy derivative () showed 129% growth modulation, outperforming the parent compound in plant assays. Coumarin-thiazole hybrids () demonstrated dual functionality as inhibitors and fluorescent probes.
Biological Activity
4-Methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a thiazole derivative with significant potential in medicinal chemistry, particularly for its antimicrobial and anticancer properties. This compound has garnered attention due to its structural features that may enhance biological activity, making it a candidate for drug development.
Chemical Structure and Synthesis
The compound features a thiazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of appropriate amines with thiazole derivatives under controlled conditions, often utilizing solvents like DMF (Dimethylformamide) and employing techniques such as refluxing to achieve the desired product.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial efficacy against various pathogens. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 12.5 µg/mL |
| Escherichia coli | Gram-negative | 25 µg/mL |
| Pseudomonas aeruginosa | Gram-negative | 50 µg/mL |
| Aspergillus niger | Fungus | 20 µg/mL |
| Candida albicans | Fungus | 15 µg/mL |
These results indicate that the compound possesses a broad spectrum of antimicrobial activity, making it a viable candidate for further development as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer properties. Research indicates that thiazole derivatives can inhibit cell proliferation in various cancer cell lines.
Case Study: Anticancer Efficacy
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) demonstrated that this compound significantly reduces cell viability at micromolar concentrations. The mechanism appears to involve cell cycle arrest and induction of apoptosis, which are critical pathways in cancer treatment .
The biological activity of thiazole derivatives like this compound is attributed to their ability to interact with various molecular targets within cells. These interactions can modulate biochemical pathways related to inflammation, microbial growth, and cancer cell proliferation.
Pharmacokinetics
Pharmacokinetic studies suggest that the compound exhibits favorable absorption characteristics and moderate bioavailability. Its solubility profile indicates potential for oral administration, which is crucial for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
